molecular formula C10H12O B146666 3',4'-Dimethylacetophenone CAS No. 3637-01-2

3',4'-Dimethylacetophenone

Cat. No.: B146666
CAS No.: 3637-01-2
M. Wt: 148.2 g/mol
InChI Key: WPRAXAOJIODQJR-UHFFFAOYSA-N
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Description

3’,4’-Dimethylacetophenone is an organic compound with the molecular formula C10H12O. It is a derivative of acetophenone, where the phenyl ring is substituted with two methyl groups at the 3’ and 4’ positions. This compound is a clear, colorless to light yellow liquid with a boiling point of approximately 243°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’,4’-Dimethylacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (also known as m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H4(CH3)2+CH3COClAlCl3C6H3(CH3)2COCH3+HCl\text{C}_6\text{H}_4(\text{CH}_3)_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_3)_2\text{COCH}_3 + \text{HCl} C6​H4​(CH3​)2​+CH3​COClAlCl3​​C6​H3​(CH3​)2​COCH3​+HCl

Industrial Production Methods: In industrial settings, the production of 3’,4’-Dimethylacetophenone often involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, typically involving controlled temperatures and the use of excess reagents to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 3’,4’-Dimethylacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3’,4’-dimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: 3’,4’-Dimethylbenzoic acid.

    Reduction: 3’,4’-Dimethylphenylethanol.

    Substitution: 3’,4’-Dimethyl-2-nitroacetophenone (nitration product).

Scientific Research Applications

3’,4’-Dimethylacetophenone is utilized in various scientific research applications:

Comparison with Similar Compounds

    Acetophenone: The parent compound without methyl substitutions.

    4’-Methylacetophenone: A derivative with a single methyl group at the 4’ position.

    3’,4’-Dimethoxyacetophenone: A derivative with methoxy groups instead of methyl groups.

Comparison: 3’,4’-Dimethylacetophenone is unique due to the presence of two methyl groups, which influence its physical and chemical properties. Compared to acetophenone, it has a higher boiling point and different reactivity patterns. The methyl groups also affect its steric and electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRAXAOJIODQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063109
Record name Ethanone, 1-(3,4-dimethylphenyl)-
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanone, 1-(3,4-dimethylphenyl)-
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CAS No.

3637-01-2
Record name 3,4-Dimethylacetophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=3637-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethylacetophenone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3,4-dimethylphenyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(3,4-dimethylphenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-dimethylphenyl)ethan-1-one
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Record name 3,4-DIMETHYLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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